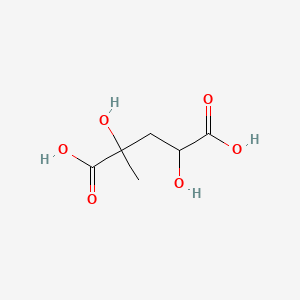
Gambiriin A2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gambiriin A2 is a catechin.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Composition
Gambiriin A2, a chalcane-flavan dimer, is one of the polyphenolic constituents isolated from Uncaria gambir, a plant extract used in traditional medicine in Asia. The study by Taniguchi et al. (2007) provides a revised structural characterization of gambiriin A2, highlighting its complex chemical nature and potential therapeutic applications. This research paves the way for understanding the biological activities of gambiriin A2 in various medical and scientific contexts (Taniguchi et al., 2007).
Potential Bioactivity
Gambiriin A2 has been investigated for various biological activities. For instance, a study by Zhou et al. (2022) explored the bioactive properties of gambiriin A2 and related compounds in pine bark extract, finding their potential in dental bioactivity. This discovery expands the understanding of bioactive catechin oligomers and their implications in natural dental health enhancement (Zhou et al., 2022).
Quality Assessment of Gambir
In another study, Taniguchi et al. (2007) conducted a quantitative analysis of polyphenolic constituents in gambir products, including gambiriin A2. This research is crucial for establishing quality control and evaluation methods for gambir and its components, thereby ensuring the standardization and efficacy of products containing gambiriin A2 (Taniguchi et al., 2007).
Antifibrotic Potential
Gambiriin A2 was also studied for its antifibrotic properties in keloid fibroblast cells by Jusman et al. (2022). Their research focused on the inhibitory effects of gambiriin A2 on keloid fibroblast proliferation, indicating its potential use in herbal-based therapies for keloid management (Jusman et al., 2022).
α-Glucosidase Inhibition
Another significant application of gambiriin A2 is in the inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism. Kim et al. (2014) explored this potential, suggesting its utility in managing diseases like diabetes by modulating glucose absorption (Kim et al., 2014).
Cardiovascular Effects
A study by Mok et al. (1992) investigated the cardiovascular responses produced by gambiriin A2, highlighting its potential in managing blood pressure and heart rate. This research offers insights into the therapeutic applications of gambiriin A2 in cardiovascular health (Mok et al., 1992).
Eigenschaften
Produktname |
Gambiriin A2 |
|---|---|
Molekularformel |
C30H28O12 |
Molekulargewicht |
580.5 g/mol |
IUPAC-Name |
(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(1R,2S)-1-(3,4-dihydroxyphenyl)-2-hydroxy-3-(2,4,6-trihydroxyphenyl)propyl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H28O12/c31-14-7-19(34)15(20(35)8-14)9-24(39)27(12-1-3-17(32)22(37)5-12)28-25(40)11-21(36)16-10-26(41)29(42-30(16)28)13-2-4-18(33)23(38)6-13/h1-8,11,24,26-27,29,31-41H,9-10H2/t24-,26-,27-,29-/m0/s1 |
InChI-Schlüssel |
AAOPKIFUFWCDQZ-CXXWFMJBSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H](OC2=C1C(=CC(=C2[C@@H](C3=CC(=C(C=C3)O)O)[C@H](CC4=C(C=C(C=C4O)O)O)O)O)O)C5=CC(=C(C=C5)O)O)O |
Kanonische SMILES |
C1C(C(OC2=C1C(=CC(=C2C(C3=CC(=C(C=C3)O)O)C(CC4=C(C=C(C=C4O)O)O)O)O)O)C5=CC(=C(C=C5)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



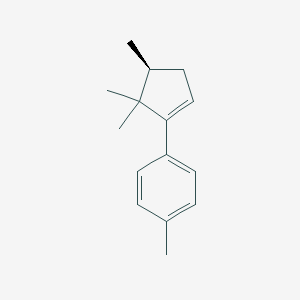
![(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,12,15,18(23),25-octaene-3,5,10,24-tetrone](/img/structure/B1258180.png)
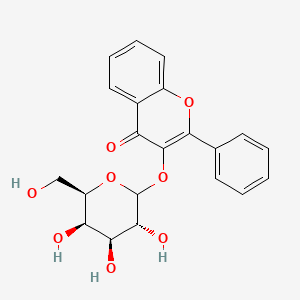
![4-[[[2-(1-Azepanyl)ethyl-(2-furanylmethyl)amino]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1258183.png)


![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1258189.png)

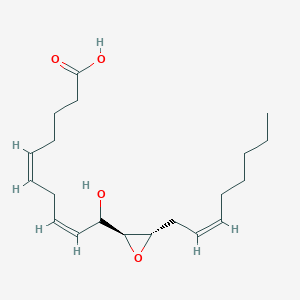
![[{2-[({[(3r)-1-{8-[(4-Tert-Butyl-1,3-Thiazol-2-Yl)carbamoyl]-4-Oxo-3-[(E)-2-(1h-Tetrazol-5-Yl)ethenyl]-4h-Pyrido[1,2-A]pyrimidin-2-Yl}piperidin-3-Yl]oxy}carbonyl)amino]ethyl}(Dimethyl)ammonio]acetate](/img/structure/B1258196.png)
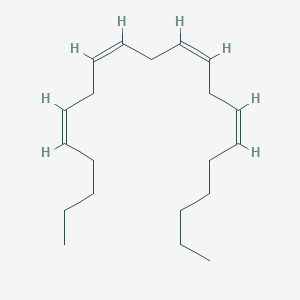

![{[(Me3NH)8 Si2 W18 Nb6 O77] nH2O, Dimerized Keggin}](/img/structure/B1258201.png)
